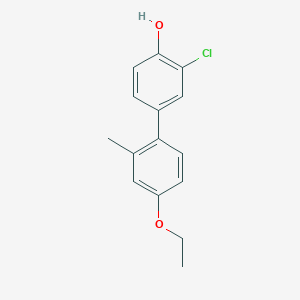
4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% (4-CFCP) is an organic compound used as a reagent in various scientific research applications. It is a colorless solid with a melting point of 61-62 °C. It is soluble in a variety of organic solvents, including chloroform and methanol. 4-CFCP is widely used in organic synthesis, biochemistry, and pharmaceutical research.
Wirkmechanismus
4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% is a small molecule that binds to specific enzymes and proteins in the body. It acts as an inhibitor of enzymes and proteins, blocking their activity and preventing them from performing their normal function. In addition, 4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% can interact with other molecules in the body, such as hormones, to produce a variety of physiological effects.
Biochemical and Physiological Effects
4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in fatty acid metabolism, which can lead to decreased levels of triglycerides and cholesterol. In addition, 4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% has been shown to modulate the activity of hormones, such as corticosteroids, which can affect the body’s response to stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% is a useful reagent for laboratory experiments. It is relatively easy to synthesize and is relatively stable in organic solvents. It is also soluble in a variety of organic solvents, including chloroform and methanol. However, it should be handled with care, as it is a strong oxidizing agent and can be hazardous if not handled properly.
Zukünftige Richtungen
The potential applications of 4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% are vast and varied. Further research is needed to explore its potential as an inhibitor of enzymes involved in metabolic pathways, as well as its potential use as a substrate in pharmaceutical research. In addition, further research is needed to explore its potential use as a fluorescent molecule, as well as its potential use in the synthesis of novel drugs. Finally, further research is needed to explore its potential use as a therapeutic agent for various diseases and conditions.
Synthesemethoden
4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% can be synthesized from 4-fluorobenzaldehyde and 2-chlorophenol in a two-step reaction. In the first step, 4-fluorobenzaldehyde is reacted with 2-chlorophenol in the presence of a base catalyst to form 4-(5-carboxy-2-fluorophenyl)-2-chlorophenol. In the second step, the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% is used as a reagent in various scientific research applications. It is used as an intermediate in organic synthesis, as a substrate in biochemical studies, and as a starting material in pharmaceutical research. 4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% is also used in the synthesis of novel fluorescent molecules and as an inhibitor of enzymes.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-6-7(2-4-12(10)16)9-5-8(13(17)18)1-3-11(9)15/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMPLPNHSBFNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686065 |
Source


|
| Record name | 3'-Chloro-6-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Carboxy-2-fluorophenyl)-2-chlorophenol | |
CAS RN |
1261921-11-2 |
Source


|
| Record name | 3'-Chloro-6-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














